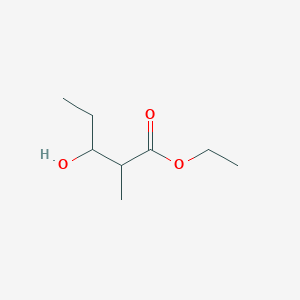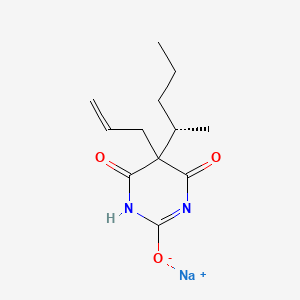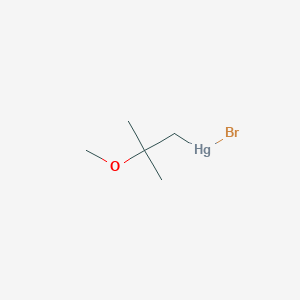
Bromo(2-methoxy-2-methylpropyl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo(2-methoxy-2-methylpropyl)mercury: is an organomercury compound with the molecular formula C5H11BrHgO . This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a propyl chain, which is further bonded to a mercury atom. Organomercury compounds are known for their diverse applications in various fields, including chemistry and medicine, due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bromo(2-methoxy-2-methylpropyl)mercury typically involves the reaction of 2-methoxy-2-methylpropyl bromide with a mercury salt, such as mercuric acetate or mercuric chloride, in the presence of a suitable solvent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity of the compound. The reaction conditions are optimized to minimize by-products and ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Bromo(2-methoxy-2-methylpropyl)mercury undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, leading to the formation of different organomercury species.
Complexation Reactions: The compound can form complexes with various ligands, affecting its reactivity and stability.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium halides or alkoxides, typically carried out in polar solvents like ethanol or acetone.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation or reduction state.
Complexation Reactions: Ligands such as phosphines or amines are used to form stable complexes with the mercury center.
Major Products Formed:
Substitution Reactions: Products include various substituted organomercury compounds.
Oxidation and Reduction Reactions: Products include different oxidation states of the mercury center.
Complexation Reactions: Products include stable organomercury-ligand complexes.
Applications De Recherche Scientifique
Chemistry: Bromo(2-methoxy-2-methylpropyl)mercury is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds. It is also employed in the study of organomercury chemistry and its reactivity.
Biology: In biological research, organomercury compounds are used to study the effects of mercury on biological systems. This compound can be used as a model compound to investigate mercury’s interaction with biomolecules.
Medicine: Organomercury compounds have been explored for their potential therapeutic applications, including their use as antimicrobial agents. This compound may be studied for its biological activity and potential medicinal uses.
Industry: In the industrial sector, organomercury compounds are used in various applications, including catalysis and material science. This compound can be utilized in the development of new materials and catalytic processes.
Mécanisme D'action
The mechanism of action of bromo(2-methoxy-2-methylpropyl)mercury involves its interaction with various molecular targets. The mercury center can form covalent bonds with nucleophilic sites on biomolecules, such as thiol groups in proteins. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The bromine atom and the methoxy group can also influence the compound’s reactivity and interaction with molecular targets.
Comparaison Avec Des Composés Similaires
Methylmercury: Another organomercury compound with a simpler structure, known for its toxicity and environmental impact.
Ethylmercury: Similar to methylmercury but with an ethyl group, used in some vaccines as a preservative.
Phenylmercury: Contains a phenyl group, used in various industrial applications.
Uniqueness: Bromo(2-methoxy-2-methylpropyl)mercury is unique due to the presence of the bromine atom and the methoxy group, which can influence its chemical reactivity and interaction with molecular targets. This compound’s specific structure allows for unique applications and reactivity compared to other organomercury compounds.
Propriétés
Numéro CAS |
52026-66-1 |
|---|---|
Formule moléculaire |
C5H11BrHgO |
Poids moléculaire |
367.64 g/mol |
Nom IUPAC |
bromo-(2-methoxy-2-methylpropyl)mercury |
InChI |
InChI=1S/C5H11O.BrH.Hg/c1-5(2,3)6-4;;/h1H2,2-4H3;1H;/q;;+1/p-1 |
Clé InChI |
CWXPEJKEUXTWHW-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C[Hg]Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


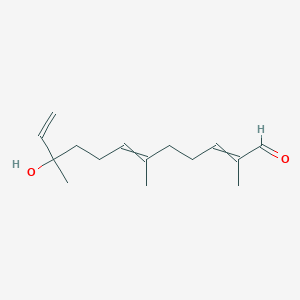
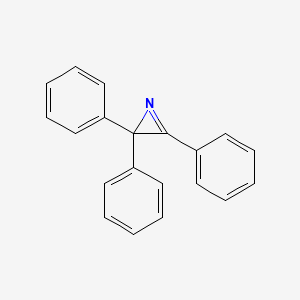

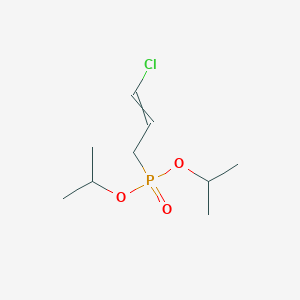
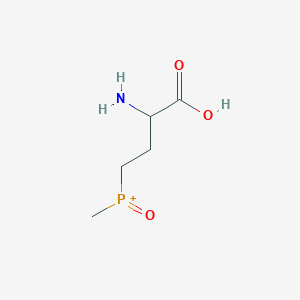
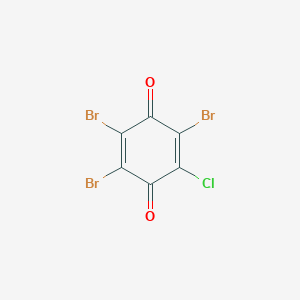
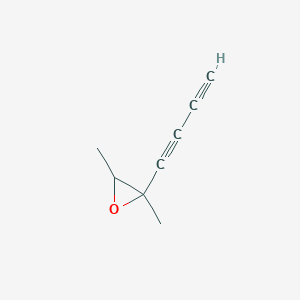
![[6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid](/img/structure/B14653079.png)
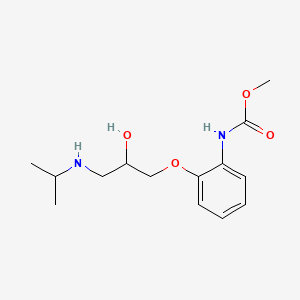
![6-[(7-Ethoxy-3-ethyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14653093.png)
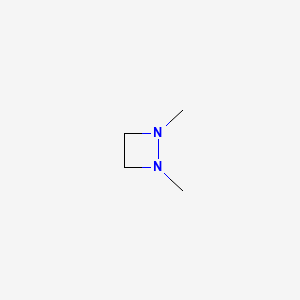
![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653103.png)
